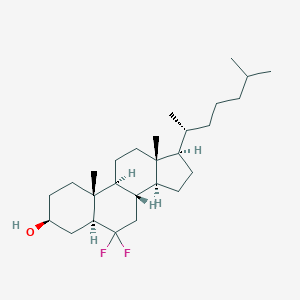
6,6-Difluorocholestanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,6-Difluorocholestanol is a steroidal compound that has gained significant attention in the field of scientific research due to its unique chemical structure and potential applications. This compound is a derivative of cholesterol and has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.
作用機序
The mechanism of action of 6,6-Difluorocholestanol is not fully understood. However, it is believed to interact with cell membranes and alter their structure and function. This compound has also been found to modulate the activity of various enzymes and proteins, which may contribute to its observed effects.
Biochemical and Physiological Effects:
Studies have shown that 6,6-Difluorocholestanol exhibits various biochemical and physiological effects. For example, it has been found to modulate the activity of ion channels, affect membrane fluidity, and alter the morphology of cells. This compound has also been shown to induce apoptosis in cancer cells and reduce amyloid-beta levels in Alzheimer's disease models.
実験室実験の利点と制限
One of the main advantages of using 6,6-Difluorocholestanol in lab experiments is its unique chemical structure, which allows for the investigation of cell membrane structure and function. However, one limitation of this compound is its relatively low solubility, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several potential future directions for research involving 6,6-Difluorocholestanol. One area of interest is its use as a therapeutic agent for the treatment of various diseases, including cancer and Alzheimer's disease. Additionally, further investigation into the mechanism of action of this compound and its effects on cell membranes may provide valuable insights into the structure and function of these important cellular components. Finally, the development of new synthesis methods for 6,6-Difluorocholestanol may help to overcome some of the limitations associated with its use in lab experiments.
合成法
The synthesis of 6,6-Difluorocholestanol involves the reaction of cholesterol with difluoroacetic anhydride and pyridine. This process results in the formation of a difluoroacetate derivative, which is then reduced using lithium aluminum hydride to yield 6,6-Difluorocholestanol.
科学的研究の応用
6,6-Difluorocholestanol has been extensively studied for its potential applications in various scientific fields. One of the primary areas of interest is its use as a probe for studying the structure and function of cell membranes. This compound has also been investigated for its potential as a therapeutic agent for the treatment of various diseases, including cancer and Alzheimer's disease.
特性
CAS番号 |
111300-80-2 |
|---|---|
製品名 |
6,6-Difluorocholestanol |
分子式 |
C8H11N3O3 |
分子量 |
424.6 g/mol |
IUPAC名 |
(3S,5S,8S,9S,10R,13R,14S,17R)-6,6-difluoro-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C27H46F2O/c1-17(2)7-6-8-18(3)21-9-10-22-20-16-27(28,29)24-15-19(30)11-13-26(24,5)23(20)12-14-25(21,22)4/h17-24,30H,6-16H2,1-5H3/t18-,19+,20+,21-,22+,23+,24+,25-,26-/m1/s1 |
InChIキー |
GCSYTTZVUJTCEY-VDOHLUMYSA-N |
異性体SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC([C@@H]4[C@@]3(CC[C@@H](C4)O)C)(F)F)C |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)(F)F)C |
正規SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)(F)F)C |
同義語 |
6,6-difluorocholestanol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




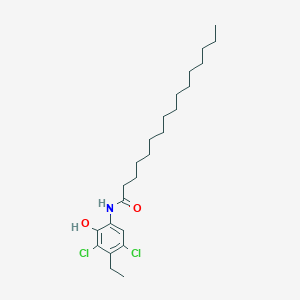
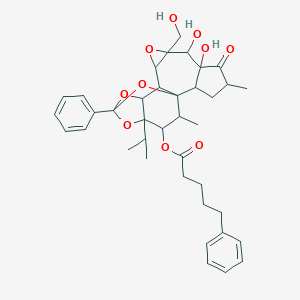
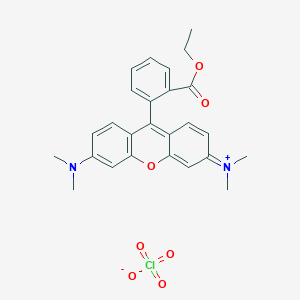
![2-({[(2-Chlorobenzoyl)amino]carbothioyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B220029.png)
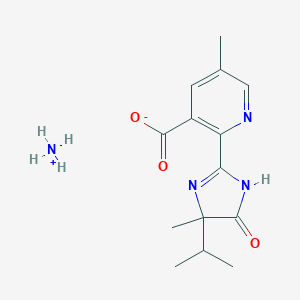
![4-[2-(3-Thienyl)ethenyl]pyridine](/img/structure/B220037.png)
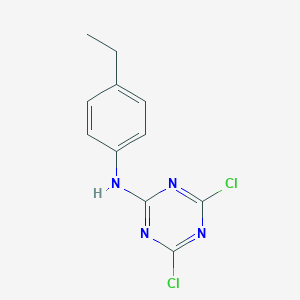

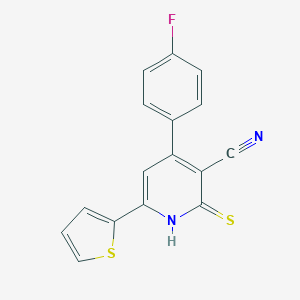

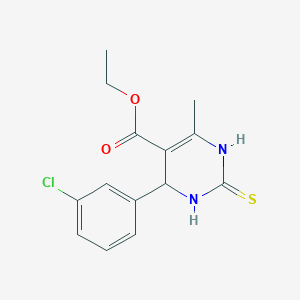
![4-[3-(4-Chloro-phenyl)-3-oxo-propenylamino]-N-(4,6-dimethyl-pyrimidin-2-yl)-benzenesulfonamide](/img/structure/B220083.png)
